Para-Methyl Substituent Confers Distinct Lipophilicity (XLogP3 = 3.5) Relative to Halogenated Analogs
The target compound exhibits a computed XLogP3 of 3.5 [1], which falls within a favorable range for membrane permeability and oral bioavailability according to Lipinski guidelines. While directly measured logP/logD data for positional isomers are not publicly available, the 4-fluorobenzyl analog (CAS 478080-74-9) is expected to display a lower logP due to the electron-withdrawing fluorine substituent, whereas the 2,6-dichlorobenzyl analog would exhibit a substantially higher logP driven by increased halogen surface area. These differences in lipophilicity can translate to altered membrane partitioning, protein binding, and off-target promiscuity profiles in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Fluorobenzyl analog: expected lower XLogP3 (estimated ~2.8–3.2); 2,6-Dichlorobenzyl analog: expected higher XLogP3 (estimated ~4.0–4.5) |
| Quantified Difference | Target compound XLogP3 is intermediate between halogenated analogs; estimated ΔXLogP3 ≈ 0.3–1.0 vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, the para-methyl substituent uniquely balances lipophilicity without introducing halogen-associated metabolic liabilities, a differentiating factor when selecting a screening candidate for ADME profiling.
- [1] PubChem. 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one. Computed Properties: XLogP3-AA. Compound Summary CID 1487600. NCBI. View Source
